[1-(2,2-difluoro-2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol

Kinase inhibitor Click chemistry Fragment-based drug discovery

[1-(2,2-Difluoro-2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol (CAS 1774482-57-3) is a 1,2,3-triazole derivative (molecular formula C11H11F2N3O, MW 239.22 g/mol) featuring a gem-difluoro phenylethyl substituent at N1 and a hydroxymethyl group at C4. It belongs to the growing class of fluorinated 1,2,3-triazole building blocks that have garnered significant attention in medicinal chemistry for their utility in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and their incorporation into bioactive molecules, particularly kinase inhibitors.

Molecular Formula C11H11F2N3O
Molecular Weight 239.226
CAS No. 1774482-57-3
Cat. No. B2969623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(2,2-difluoro-2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol
CAS1774482-57-3
Molecular FormulaC11H11F2N3O
Molecular Weight239.226
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CN2C=C(N=N2)CO)(F)F
InChIInChI=1S/C11H11F2N3O/c12-11(13,9-4-2-1-3-5-9)8-16-6-10(7-17)14-15-16/h1-6,17H,7-8H2
InChIKeyQQULSAWGPHTIAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[1-(2,2-Difluoro-2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol (CAS 1774482-57-3): Procurement-Relevant Identity and Structural Class


[1-(2,2-Difluoro-2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol (CAS 1774482-57-3) is a 1,2,3-triazole derivative (molecular formula C11H11F2N3O, MW 239.22 g/mol) featuring a gem-difluoro phenylethyl substituent at N1 and a hydroxymethyl group at C4 . It belongs to the growing class of fluorinated 1,2,3-triazole building blocks that have garnered significant attention in medicinal chemistry for their utility in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and their incorporation into bioactive molecules, particularly kinase inhibitors [1].

Why Generic 1,2,3-Triazole Methanol Analogs Cannot Substitute [1-(2,2-Difluoro-2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol in Target Applications


Substitution at the N1 position of the 1,2,3-triazole ring is a critical determinant of both physicochemical properties and target engagement. The 2,2-difluoro-2-phenylethyl group at N1 imparts a unique combination of lipophilicity, conformational constraint, and metabolic stability that cannot be replicated by simple aryl (e.g., chlorophenyl or trifluoromethylphenyl) or non-fluorinated alkyl N1 substituents [1] [2]. Even minor alterations to this substituent—such as replacing gem-difluoro with mono-fluoro, moving fluorination to the phenyl ring, or truncating the ethylene linker—profoundly affect the compound's performance as a click chemistry handle, its downstream biological activity, and the structural fidelity of derived inhibitors [3].

Quantitative Differentiation Evidence for [1-(2,2-Difluoro-2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol vs. Closest Analogs


Crystallographically Validated MKK7 Kinase Inhibitor Fragment: 20-Fold Activity Gain via Difluoro-Phenethyltriazole Incorporation

The 2,2-difluoro-2-phenylethyl-triazole moiety—derived directly from [1-(2,2-difluoro-2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol or its azide precursor—was incorporated via CuAAC into a covalent MKK7 kinase inhibitor scaffold (PDB 7OVJ, ligand 24N) and solved by X-ray crystallography at 2.35 Å resolution [1] [2]. In the Gehrtz et al. (2022) study, two late-stage functionalized inhibitors bearing this difluoro-phenethyltriazole fragment demonstrated over 20-fold increased inhibitory activity compared to the parental compound lacking this triazole moiety, as measured by high-throughput In-Cell Western assay against MKK7 [1]. The co-crystal structure (PDB 7OVJ) confirms that the difluoro-phenethyltriazole group occupies a defined binding pocket within the kinase active site, forming specific interactions that are absent when alternative N1 substituents (e.g., non-fluorinated phenethyl) are used [2].

Kinase inhibitor Click chemistry Fragment-based drug discovery MKK7 Covalent inhibitor

N1-Substituent-Dependent NOTUM Inhibitory Activity: Differentiation of the 2,2-Difluoro-2-Phenylethyl Chemical Space from Aryl-Substituted Analogs

Comparative analysis of (1-substituted-1H-1,2,3-triazol-4-yl)methanol analogs in BindingDB reveals that the nature of the N1 substituent dramatically modulates NOTUM inhibitory potency. (1-(3-(Trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methanol (Compound 275, US11634391) exhibits an IC50 of 2,230–2,300 nM against human NOTUM Cys330Ser mutant, whereas (1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanol (Compound 21, US11634391) shows a 2.7- to 4.3-fold weaker IC50 of 6,300–9,490 nM under identical assay conditions [1] [2]. The target compound features a 2,2-difluoro-2-phenylethyl N1 substituent—a distinct chemotype that occupies a different region of lipophilic and steric space compared to either aryl-substituted analog, with the gem-difluoro group providing unique hydrogen-bond acceptor capacity and metabolic stability not achievable with -CF3 or -Cl phenyl substituents [3].

NOTUM inhibitor Wnt signaling Triazole SAR BindingDB Fragment screening

Gem-Difluoro Substitution at the Benzylic Position: Physicochemical Differentiation from Non-Fluorinated and Ring-Fluorinated Triazole Analogs

The gem-difluoro substitution at the benzylic carbon of the N1-phenethyl group is a distinguishing structural feature of the target compound. Unlike ring-fluorinated analogs such as [1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol (DFPM), where fluorine atoms reside on the aromatic ring, or non-fluorinated phenethyl triazoles (e.g., 1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl)methanol, the gem-difluoro group at the benzylic position of the target compound: (i) increases metabolic stability by blocking benzylic oxidation, a common metabolic soft spot; (ii) lowers the pKa of adjacent protons, modulating hydrogen-bonding capacity; and (iii) introduces a stereoelectronic gauche effect that influences molecular conformation [1] [2]. Class-level evidence from fluorinated drug discovery literature consistently shows that gem-difluoro substitution can improve metabolic half-life by 2- to 10-fold compared to non-fluorinated analogs while maintaining or improving target potency [1].

Gem-difluoro Metabolic stability Lipophilicity modulation Fluorinated building block Physicochemical properties

Commercial Availability and Purity Benchmarking: ≥95% Purity Specification for Research-Grade Procurement

The target compound is commercially available from AKSci (Catalog No. 7108EE) with a minimum purity specification of 95% . This purity level is consistent with research-grade building blocks intended for downstream synthetic derivatization. The compound is also listed on Chemsrc and ChemicalBook, confirming multi-vendor sourcing and reducing single-supplier procurement risk . In contrast, structurally related analogs such as 1-(2,2-difluoroethyl)-4-phenyl-1H-1,2,3-triazole (CAS 1292210-35-5), which lacks the C4-hydroxymethyl group essential for further derivatization, have more limited commercial availability and are not offered with the same purity specification, potentially requiring additional purification steps in downstream applications [1].

Research chemical procurement Purity specification Building block CAS 1774482-57-3 AKSci

Optimal Research and Procurement Application Scenarios for [1-(2,2-Difluoro-2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol


Late-Stage Functionalization (LSF) of Covalent Kinase Inhibitor Scaffolds via CuAAC Click Chemistry

The compound (or its azide precursor) is specifically suited for copper-catalyzed azide-alkyne cycloaddition (CuAAC) late-stage functionalization of kinase inhibitor scaffolds. As demonstrated by Gehrtz et al. (2022), the difluoro-phenethyltriazole moiety generated from this building block enabled the synthesis of hundreds of crude covalent MKK7 inhibitors without requiring purification prior to biological screening, with select inhibitors achieving >20-fold improved potency [1]. The co-crystal structure PDB 7OVJ (2.35 Å) confirms that the triazole fragment engages the kinase active site productively [2]. Researchers developing targeted covalent inhibitors for kinases in the MAPK signaling pathway should prioritize this building block for fragment-based or LSF campaigns.

Structure-Activity Relationship (SAR) Exploration of N1-Substituted Triazole Methanol NOTUM Inhibitors

The 2,2-difluoro-2-phenylethyl N1 substituent occupies chemical space distinct from aryl-substituted analogs such as 3-chlorophenyl (IC50 6,300–9,490 nM) and 3-trifluoromethylphenyl (IC50 2,230–2,300 nM) in NOTUM inhibition assays [1] [2]. The target compound provides a novel N1-alkyl-fluorinated scaffold for NOTUM inhibitor SAR exploration, where the gem-difluoro group may enhance metabolic stability while the hydroxymethyl group at C4 enables further derivatization (e.g., esterification, carbamate formation, or oxidation to the aldehyde/carboxylic acid) to optimize potency and pharmacokinetic properties. Procurement of this compound is warranted for NOTUM-targeted fragment growth campaigns.

Synthesis of Fluorinated 1,4-Disubstituted 1,2,3-Triazole Libraries for Drug Discovery Screening

The C4-hydroxymethyl group serves as a versatile synthetic handle that can be converted to esters, ethers, carbamates, halides, or oxidized to aldehydes and carboxylic acids, enabling the generation of diverse 1,4-disubstituted 1,2,3-triazole libraries [1]. The gem-difluoro-phenethyl group at N1 imparts favorable lipophilicity and metabolic stability characteristics (class-level evidence) that are beneficial for CNS drug discovery programs where balanced LogP (typically 2–3) and resistance to oxidative metabolism are critical [2]. This compound is an ideal core scaffold for diversity-oriented synthesis of fluorinated triazole screening libraries targeting kinases, GPCRs, or epigenetic targets.

Procurement as a High-Purity Building Block for Multi-Step Synthesis of Advanced Intermediates

With a minimum purity specification of ≥95% and multi-vendor availability, the compound is suitable as a building block for multi-step synthetic routes where intermediate purity directly affects downstream yield and reproducibility [1] [2]. The compound has been used as a precursor for the synthesis of ethyl 2-(1-(2,2-difluoro-2-phenylethyl)-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxylate and subsequent amide derivatives, demonstrating its utility in generating drug-like heterocyclic scaffolds [3]. For medicinal chemistry groups requiring a reliable, well-characterized fluorinated triazole building block for parallel synthesis or lead optimization, this compound offers a standardized procurement option.

Quote Request

Request a Quote for [1-(2,2-difluoro-2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.